molecular formula C14H22N2O B3166014 1-(2-Isopropoxybenzyl)piperazine CAS No. 906088-71-9

1-(2-Isopropoxybenzyl)piperazine

Cat. No.: B3166014
CAS No.: 906088-71-9
M. Wt: 234.34 g/mol
InChI Key: UFOUCZAOCSAYOA-UHFFFAOYSA-N
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Description

1-(2-Isopropoxybenzyl)piperazine is a substituted piperazine derivative characterized by a benzyl group with an isopropoxy substituent at the ortho-position (C2) of the aromatic ring. Piperazine derivatives are pharmacologically versatile, with activities ranging from receptor modulation (e.g., serotonin, dopamine) to cytotoxicity against cancer cells .

Properties

IUPAC Name

1-[(2-propan-2-yloxyphenyl)methyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O/c1-12(2)17-14-6-4-3-5-13(14)11-16-9-7-15-8-10-16/h3-6,12,15H,7-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFOUCZAOCSAYOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1CN2CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-Isopropoxybenzyl)piperazine typically involves the reaction of 2-isopropoxybenzyl chloride with piperazine under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

1-(2-Isopropoxybenzyl)piperazine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-(2-Isopropoxybenzyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied . For example, in medicinal chemistry, it may act on neurotransmitter receptors, influencing their signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Properties

The position and nature of substituents on the benzyl/aryl group critically influence piperazine derivatives' electronic and steric profiles. Key comparisons include:

Compound Name Substituent Key Structural Features Spectroscopic/Electronic Properties (DFT Analysis)
1-(2-Methoxyphenyl)piperazine 2-methoxyphenyl Electron-donating methoxy group at C2; planar aromatic ring Lower HOMO-LUMO gap (4.25 eV), strong π→π* transitions
1-(2-Chlorophenyl)piperazine 2-chlorophenyl Electron-withdrawing Cl at C2; increased dipole moment Higher HOMO-LUMO gap (4.35 eV), reduced electron density on piperazine
1-(2-Isopropoxybenzyl)piperazine 2-isopropoxybenzyl Bulky isopropoxy group at C2; steric hindrance likely Inferred: Moderate HOMO-LUMO gap, altered charge distribution vs. smaller substituents

Key Insight : The bulky isopropoxy group in this compound may reduce receptor-binding efficiency compared to smaller substituents (e.g., methoxy or Cl) due to steric effects .

Receptor Affinity and Pharmacological Activity

Piperazine derivatives exhibit diverse receptor interactions, particularly with serotonergic (5-HT) and dopaminergic (D2) receptors:

Compound Name Receptor Affinity Biological Activity Reference
1-(3-Trifluoromethylphenyl)piperazine (TFMPP) 5-HT1A/5-HT1B agonist Enhances serotonin release; used in combination with BZP for MDMA-like effects
1-(2-Methoxyphenyl)piperazine 5-HT1B partial agonist Variable effects on sympathetic nerve discharge (inhibition or excitation)
1-(3-Chlorophenyl)piperazine (mCPP) 5-HT2B/5-HT2C agonist Anxiogenic effects; used in neuropsychiatric research
This compound Inferred: Moderate 5-HT/D2 affinity Potential antipsychotic/antidepressant activity (based on structural analogs)

Key Insight : The ortho-substitution pattern in this compound may reduce 5-HT receptor selectivity compared to meta-substituted derivatives (e.g., TFMPP, mCPP) .

Cytotoxic and Antimicrobial Activity

Substituents significantly modulate cytotoxicity and antimicrobial effects:

Compound Name Cancer Cell Lines Tested IC₅₀/Activity Mechanism/Antimicrobial Target Reference
1-(4-Chlorobenzhydryl)piperazine derivatives Liver (HUH7), Breast (MCF7) IC₅₀: 2.5–8.7 µM (long-term stability in 5a) Cell cycle arrest via p53 activation
1-(Substituted phenyl)piperazine derivatives S. aureus, E. coli MIC: 4–16 µg/mL (dependent on carboxyl group) DNA topoisomerase II inhibition via Mg²⁺ interaction
This compound Inferred: Broad-spectrum potential Likely moderate activity due to steric bulk

Key Insight : Bulky substituents (e.g., isopropoxy) may reduce cytotoxicity compared to planar aromatic systems (e.g., 4-chlorobenzhydryl) by limiting target engagement .

Metabolic Stability and Pathways

Metabolism of piperazine derivatives primarily involves CYP3A4-mediated N-dealkylation and CYP2D6-mediated hydroxylation :

Compound Name Major Metabolic Pathway Key Metabolites Pharmacological Impact Reference
1-(3,4-Methylenedioxybenzyl)piperazine (MDBP) Demethylenation + glucuronidation N-(4-Hydroxy-3-methoxybenzyl)piperazine Reduced half-life vs. parent compound
1-(3-Chlorophenyl)piperazine (mCPP) Aromatic hydroxylation 4-Hydroxy-mCPP Active metabolite with prolonged 5-HT effects
This compound Inferred: CYP3A4 oxidation Hydroxylated isopropoxy metabolites Potential for drug-drug interactions

Key Insight : The isopropoxy group may slow oxidative metabolism compared to smaller alkoxy groups, improving metabolic stability .

Biological Activity

1-(2-Isopropoxybenzyl)piperazine is a compound with significant biological activity, particularly in the context of its pharmacological properties and potential therapeutic applications. This article delves into its biological activities, mechanisms of action, and relevant research findings.

Chemical Profile

  • IUPAC Name : this compound
  • Molecular Formula : C14H22N2O
  • Molecular Weight : 234.34 g/mol
  • CAS Number : 906088-71-9

This compound exhibits its biological effects primarily through interaction with various receptors and enzymes in the body. The piperazine moiety is known to influence neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial in mood regulation and psychotropic effects.

Key Mechanisms:

  • Serotonin Receptor Modulation : The compound may act as a partial agonist or antagonist at serotonin receptors, influencing mood and anxiety levels.
  • Dopamine Receptor Interaction : Potential dopaminergic activity could contribute to its effects on motivation and reward pathways.
  • Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity, particularly against certain bacterial strains.

Biological Activity

The biological activity of this compound has been explored in various studies:

Antimicrobial Activity

Research indicates that this compound shows potential as an antimicrobial agent. A study highlighted its efficacy against Mycobacterium tuberculosis, suggesting it could be developed into a next-generation antituberculosis agent due to its ability to inhibit specific enzymes crucial for bacterial survival .

Neuropharmacological Effects

Several studies have investigated the neuropharmacological effects of this compound:

  • A study on piperazine derivatives indicated that modifications to the piperazine ring can enhance binding affinity to serotonin receptors, which may lead to improved antidepressant properties .
  • Case studies have reported on the anxiolytic effects observed in animal models, suggesting that the compound could serve as a basis for developing new anxiolytic medications.

Case Studies

  • Antituberculosis Research
    • A recent study focused on the inhibition of Mycobacterium tuberculosis dethiobiotin synthase (MtDTBS) demonstrated that the compound effectively inhibited this enzyme, which is vital for biotin synthesis in bacteria. This inhibition suggests a pathway for developing new treatments for tuberculosis .
  • Neuropharmacological Assessment
    • In a controlled study assessing various piperazine derivatives, this compound was found to exhibit significant anxiolytic-like effects in rodent models. The results indicated reduced anxiety-related behaviors compared to control groups, supporting its potential use in treating anxiety disorders .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of Mycobacterium tuberculosis
NeuropharmacologicalAnxiolytic effects in rodent models
Serotonin ModulationPotential partial agonist/antagonist

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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